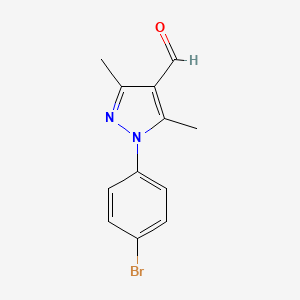

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and two methyl groups

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazoline derivatives, which include this compound, have been reported to exhibit antioxidant activities , suggesting that they might affect these pathways.

Result of Action

It has been reported that some pyrazole derivatives displayed superior antipromastigote activity . This suggests that the compound might have similar effects.

Análisis Bioquímico

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation.

- Case Study: A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, showing promising results in inhibiting the growth of breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential for further development in cancer therapy .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.

- Case Study: In a recent pharmacological study, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agrochemicals

The compound's unique chemical properties make it a candidate for use in agrochemical formulations.

Fungicidal Activity:

Research has shown that derivatives of pyrazole can exhibit fungicidal properties, making them suitable for agricultural applications.

- Case Study: A study explored the efficacy of this compound against various fungal pathogens affecting crops. The results demonstrated a significant reduction in fungal growth, indicating potential as a biofungicide .

Materials Science

Synthesis of Novel Materials:

In materials science, this compound can serve as a precursor for synthesizing novel materials with tailored properties.

- Case Study: Research focusing on the synthesis of polymer composites utilized this compound as a functional monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Similar Compounds

1-(4-bromophenyl)-3,5-dimethylpyrazole: Lacks the carbaldehyde group, which may reduce its reactivity in certain chemical reactions.

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks one methyl group, which can influence its steric and electronic properties.

Uniqueness

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the bromophenyl and carbaldehyde groups, which provide a combination of reactivity and binding affinity that is not found in many other compounds. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Chemical Formula : C12H11BrN2O

- Molecular Weight : 279.13 g/mol

- CAS Number : 294877-39-7

- Structural Representation :

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with brominated phenyl groups. The synthetic pathway can vary, but it often includes the formation of the pyrazole ring followed by the introduction of the aldehyde functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. Notably, this compound has shown promise against various cancer cell lines:

- Breast Cancer : Exhibited significant antiproliferative effects on MDA-MB-231 cells.

- Liver Cancer : Demonstrated cytotoxic activity against HepG2 cells.

- General Anticancer Activity : Compounds with similar structures have been reported to inhibit the growth of lung, colorectal, renal, and prostate cancers .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation pathways.

- Potential interaction with specific molecular targets involved in tumor growth and metastasis.

Case Studies and Research Findings

Safety and Toxicology

The compound is classified as harmful if swallowed and may cause skin irritation. Safety data indicates acute toxicity levels that warrant careful handling during laboratory use .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNTWHLCEXLMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188821 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294877-39-7 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294877-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.